5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. Common starting materials include benzyloxybenzene, fluorobenzyl chloride, and pyrimidoquinoline derivatives. The reactions may involve:
Nucleophilic substitution: Using a base to facilitate the substitution of a leaving group with a nucleophile.
Cyclization: Forming the pyrimidoquinoline core through intramolecular reactions.
Thioether formation: Introducing the thioether linkage using thiol reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological assays: It may be tested for its activity against different biological targets, such as enzymes or receptors.
Medicine
Drug development: The compound could be explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, or neurological disorders.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with receptors to modulate their activity.
Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoquinoline derivatives: Other compounds in this class with similar structures and potential biological activities.
Thioether-containing compounds: Compounds with thioether linkages that may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C31H26FN3O3S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylmethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C31H26FN3O3S/c32-23-10-5-4-9-21(23)18-39-31-34-29-28(30(37)35-31)26(27-24(33-29)11-6-12-25(27)36)20-13-15-22(16-14-20)38-17-19-7-2-1-3-8-19/h1-5,7-10,13-16,26H,6,11-12,17-18H2,(H2,33,34,35,37) |
InChI Key |
FVVKZEGGHALWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.